molecular formula C9H7N B14028147 5,8-Dideuterioisoquinoline

5,8-Dideuterioisoquinoline

Cat. No.: B14028147
M. Wt: 131.17 g/mol
InChI Key: AWJUIBRHMBBTKR-NMQOAUCRSA-N
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Description

5,8-Dideuterioisoquinoline is a deuterated derivative of isoquinoline, featuring deuterium atoms at the 5th and 8th positions of the aromatic ring. The molecular formula is C₉H₅D₂N, with deuterium substitution replacing hydrogen atoms at specific sites. This isotopic modification is strategically employed to study kinetic isotope effects (KIEs), metabolic stability, and reaction mechanisms in organic and medicinal chemistry.

Properties

Molecular Formula

C9H7N

Molecular Weight

131.17 g/mol

IUPAC Name

5,8-dideuterioisoquinoline

InChI

InChI=1S/C9H7N/c1-2-4-9-7-10-6-5-8(9)3-1/h1-7H/i3D,4D

InChI Key

AWJUIBRHMBBTKR-NMQOAUCRSA-N

Isomeric SMILES

[2H]C1=C2C=CN=CC2=C(C=C1)[2H]

Canonical SMILES

C1=CC=C2C=NC=CC2=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Isoquinoline-5,8-D2 can be synthesized through several methods, including:

    From Cinnamaldehyde: This method involves the condensation of cinnamaldehyde with hydroxylamine to form the corresponding oxime.

    Bischler-Napieralski Synthesis: In this reaction, 2-phenylethylamine is first treated with formyl chloride in the presence of a base to form N-formyl-2-phenylethylamine.

Industrial Production Methods

Industrial production of isoquinoline and its derivatives often involves the extraction from coal tar, followed by fractional crystallization of the acid sulfate . The Pomeranz-Fritsch reaction is another efficient method for the preparation of isoquinoline, using benzaldehyde and aminoacetaldehyde diethyl acetal in an acid medium .

Chemical Reactions Analysis

Types of Reactions

Isoquinoline-5,8-D2 undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Peracetic acid, alkaline potassium permanganate.

    Reduction: Tin and hydrochloric acid, hydrogen and platinum catalyst.

    Substitution: Electrophilic reagents for C-5 and C-8 positions, nucleophilic reagents for C-1 and C-3 positions.

Major Products

    Oxidation: Pyridine-3,4-dicarboxylic acid.

    Reduction: 1,2,3,4-tetrahydroisoquinoline, decahydroisoquinoline.

    Substitution: Various substituted isoquinolines depending on the reagents used.

Mechanism of Action

The mechanism of action of isoquinoline-5,8-D2 involves its interaction with various molecular targets and pathways. As an analog of pyridine, isoquinoline-5,8-D2 can act as a weak base and form salts upon treatment with strong acids . It can also form adducts with Lewis acids, such as boron trifluoride . The presence of deuterium atoms may influence its binding affinity and reactivity with these targets.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Substitution Patterns and Physicochemical Properties

The following table compares 5,8-Dideuterioisoquinoline with halogenated and methylated analogs based on substitution patterns, molecular weight, and key properties:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Properties/Effects
This compound Deuterium (5,8) C₉H₅D₂N ~129.16 - Isotopic labeling for mechanistic studies.
- Enhanced metabolic stability due to deuterium’s KIE .
5,8-Dichloroisoquinoline Chlorine (5,8) C₉H₅Cl₂N 198.05 - Electrophilic reactivity for nucleophilic substitution.
- Antimicrobial and anticancer activities .
5,8-Dibromoisoquinoline Bromine (5,8) C₉H₅Br₂N 260.96 - Higher lipophilicity than chloro analogs.
- Used in cross-coupling reactions .
5,8-Dimethylisoquinoline Methyl (5,8) C₁₁H₁₁N 157.22 - Increased steric bulk and electron-donating effects.
- Explored in drug development for CNS targets .
7,8-Dichloroisoquinoline Chlorine (7,8) C₉H₅Cl₂N 198.05 - Altered electronic properties compared to 5,8-isomer.
- Distinct reactivity in substitution reactions .

Key Observations :

  • Deuterium vs. Halogens/Methyl Groups :
    • Deuterium substitution minimizes steric and electronic perturbations compared to halogens or methyl groups, making it ideal for isotopic tracing .
    • Halogenated analogs (Cl, Br) exhibit enhanced reactivity in nucleophilic substitutions and cross-coupling reactions due to electronegative substituents .
    • Methyl groups increase lipophilicity and steric hindrance, altering binding affinities in biological systems .
Antimicrobial and Anticancer Activities
  • 5,8-Dichloroisoquinoline: Demonstrated potent activity against Staphylococcus aureus (MIC = 2 µg/mL) and breast cancer cell lines (IC₅₀ = 8 µM) .
  • 5,8-Dibromoisoquinoline: Exhibited superior anticancer activity (IC₅₀ = 5 µM in HeLa cells) compared to chloro analogs due to increased lipophilicity .
Metabolic Stability
  • Kinetic Isotope Effects (KIEs): Deuterium at the 5th and 8th positions may slow oxidative metabolism (e.g., cytochrome P450-mediated hydroxylation), a strategy used in deuterated drugs like Deutetrabenazine . Halogenated analogs, particularly brominated derivatives, show slower hepatic clearance than non-halogenated isoquinolines .

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